EGFR-IN-12

Description

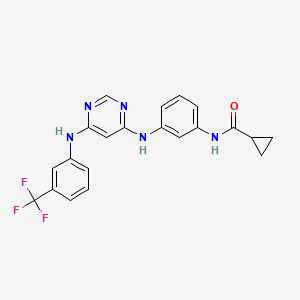

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHYSYJDKVYCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429554 | |

| Record name | EGFR Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879127-07-8 | |

| Record name | EGFR Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

EGFR-IN-12: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of EGFR-IN-12, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), in cancer cells. This document consolidates available data on its molecular interactions, cellular effects, and the methodologies used to elucidate its function.

Core Mechanism of Action: Irreversible EGFR Inhibition

This compound is a 4,6-disubstituted pyrimidine compound that functions as a highly selective, ATP-competitive, and irreversible inhibitor of EGFR kinase.[1][2] Its primary mode of action is the covalent modification of the EGFR protein, leading to the blockade of its enzymatic activity. This, in turn, disrupts the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[1][2]

The compound demonstrates significant potency against both wild-type EGFR and clinically relevant activating mutants, such as L858R and L861Q.[1][2] Notably, it exhibits strong selectivity for EGFR over other kinases, including HER4, minimizing off-target effects.[1][2] However, the T766M mutation, a known resistance mechanism to some EGFR inhibitors, confers resistance to this compound.[1][2]

Beyond its direct action on EGFR, this compound has also been reported to directly depolymerize microtubules, suggesting a potential dual mechanism of anti-cancer activity.[3]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| EGFR (Wild-Type) | 21[1][3][4][5] |

| EGFR (L858R mutant) | 63[1][2] |

| EGFR (L861Q mutant) | 4[1][2] |

| HER4 | 7640[1][2] |

Table 2: Cellular Activity

| Cell Line | Assay | IC50 (µM) |

| HT29 (colorectal adenocarcinoma) | Cell Proliferation | 1.96[1][2] |

| SW480 (colorectal adenocarcinoma) | Cell Proliferation | 1.04[1][2] |

Cellular Effects and Signaling Pathway Modulation

This compound exerts its anti-cancer effects through the induction of apoptosis and the inhibition of key pro-survival signaling pathways.[1]

Inhibition of the PI3K/AKT Signaling Pathway

Treatment of cancer cells with this compound leads to a dose-dependent inhibition of EGFR autophosphorylation.[1][2] This prevents the recruitment and activation of downstream signaling molecules. A primary pathway affected is the PI3K/AKT pathway, a critical regulator of cell survival and proliferation. By inhibiting EGFR, this compound effectively blocks the activation of AKT.[1][2]

Induction of Apoptosis

By suppressing pro-survival signals, this compound efficiently induces apoptosis in cancer cells at low micromolar concentrations.[1][2] This programmed cell death is a key component of its anti-tumor activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of EGFR inhibitors like this compound.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., a poly(Glu, Tyr) 4:1)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the EGFR kinase and the this compound dilution.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence readout.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., HT29, SW480)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[3][5][6][7]

Western Blot Analysis of EGFR Signaling

This technique is used to assess the phosphorylation status of EGFR and downstream proteins like AKT.

Materials:

-

Cancer cell lines

-

This compound

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Plate cells and allow them to attach. Starve the cells in serum-free medium for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 3 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.[8][9][10][11]

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for 48 hours.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1][2][4][12]

Conclusion

This compound is a potent and selective irreversible inhibitor of EGFR, including clinically relevant activating mutants. Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of downstream pro-survival signaling pathways such as the PI3K/AKT pathway, and the induction of apoptosis in cancer cells. The provided quantitative data and experimental protocols offer a solid foundation for further investigation and development of this compound as a potential anti-cancer therapeutic.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

An In-depth Technical Guide to the Synthesis and Purification of the Epidermal Growth Factor Receptor (EGFR) Inhibitor, Gefitinib

Disclaimer: Initial searches for a compound specifically named "EGFR-IN-12" did not yield any definitive synthesis or purification data. Therefore, this guide provides a detailed overview of the synthesis and purification of a well-established and representative EGFR inhibitor, Gefitinib, to illustrate the core methodologies and principles relevant to this class of compounds. This information is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in the development of anticancer therapies.[1] By targeting the ATP binding site within the EGFR tyrosine kinase domain, Gefitinib effectively blocks the signaling pathways responsible for cell proliferation, survival, and metastasis in certain cancers.[1][2] This guide details a common synthetic route and purification methods for Gefitinib, providing experimental protocols and quantitative data to support researchers in the field.

Synthesis of Gefitinib

A frequently cited synthetic route for Gefitinib begins with methyl 3-hydroxy-4-methoxybenzoate. This multi-step process involves alkylation, nitration, reduction, cyclization, chlorination, and two subsequent amination reactions to yield the final product.[3]

This protocol is adapted from a published method describing a high-yield synthesis of Gefitinib.[3]

Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate (16) to Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (17)

-

To a solution of methyl 3-hydroxy-4-methoxybenzoate (16), add 1-bromo-3-chloropropane and potassium carbonate.

-

Heat the reaction mixture at 60°C.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water with constant stirring.

-

Filter the resulting solid and wash it with cold water.

-

Recrystallize the crude product from ethyl acetate to obtain methyl 3-(3-chloropropoxy)-4-methoxybenzoate (17).[3]

Step 2: Nitration of Intermediate (17) to Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (18)

-

Dissolve intermediate (17) in a mixture of acetic acid and acetic anhydride.

-

Add nitric acid dropwise at 0-5°C.

-

Stir the mixture at room temperature for 6 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over sodium sulfate.[3]

Step 3: Reduction of Intermediate (18) to Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (19)

-

Reduce the nitro group of intermediate (18) using powdered iron in acetic acid.[3]

Step 4: Cyclization of Intermediate (19) to 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one (20)

-

Heat a solution of intermediate (19) and formamidine acetate in ethanol at reflux for 6 hours with stirring.

-

Allow the mixture to stand in a refrigerator overnight.

-

Collect the precipitate by filtration, wash with ethanol, and air dry to yield intermediate (20).[3]

Step 5: Chlorination of Intermediate (20) to 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (21)

-

Chlorinate intermediate (20) using thionyl chloride.

Step 6 & 7: Amination Reactions to Yield Gefitinib (7)

-

React intermediate (21) with 3-chloro-4-fluoroaniline in isopropanol at reflux.

-

The final step involves a reaction with morpholine in the presence of potassium iodide in DMF at 60°C.

-

Pour the solution into ice water and extract with chloroform.

-

Wash the combined organic layers with a saturated solution of sodium carbonate and brine, then dry over sodium sulfate.

-

Remove the solvent under vacuum and crystallize the crude product from ethyl acetate to afford Gefitinib (7).[3]

| Step | Product | Starting Material | Yield (%) | Purity (HPLC, %) |

| 1 | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (17) | Methyl 3-hydroxy-4-methoxybenzoate (16) | 94.7 | 99.3 |

| 3 | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (19) | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (18) | 77 | - |

| 4 | 6-(3-Chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one (20) | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (19) | 92 | 99.3 |

| 7 | Gefitinib (7) | 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (22) | 78 | 99.6 |

| Overall | Gefitinib (7) | Methyl 3-hydroxy-4-methoxybenzoate (16) | 37.4 | - |

Data extracted from a novel synthesis method.[3]

Purification of Gefitinib

The purification of the final Gefitinib product is crucial to remove any unreacted starting materials, intermediates, and by-products. Common methods include recrystallization and column chromatography. A patented process describes a specific three-step purification procedure.[4]

This protocol is based on a patented purification method for Gefitinib.[4]

Step 1: Salt Formation and Salting-Out

-

Add dilute hydrochloric acid to the crude Gefitinib reaction liquid.

-

Cool the mixture to room temperature.

-

Add sodium chloride to induce crystallization of Gefitinib hydrochloride through a salting-out effect.

-

Filter the mixture to obtain a filter cake.[4]

Step 2: Alkali Washing

-

Add the filter cake to a sodium bicarbonate solution. This step dissolves excess sodium chloride and neutralizes Gefitinib hydrochloride to form the free base, Gefitinib.[4]

Step 3: Recrystallization

-

Recrystallize the product obtained from the alkali wash using ethanol to further enhance the purity of the Gefitinib product.[4]

While specific quantitative data for this patented purification process is not provided in the document, the method is claimed to produce high-purity Gefitinib.[4] The final purity is often assessed by High-Performance Liquid Chromatography (HPLC).

Visualizing Key Pathways and Workflows

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates crucial cellular processes such as proliferation, survival, and differentiation.[5][6][7] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[5][8]

Caption: Simplified EGFR signaling cascade.

The synthesis of Gefitinib is a sequential process that builds the molecule step-by-step from a readily available starting material.

Caption: Synthetic workflow for Gefitinib.

The purification process is designed to isolate the final Gefitinib product with high purity, suitable for pharmaceutical applications.

Caption: Purification workflow for Gefitinib.

References

- 1. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gefitinib | 184475-35-2 [chemicalbook.com]

- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111533703A - Gefitinib purification process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

Determining the Binding Affinity of Novel Inhibitors to the Epidermal Growth Factor Receptor (EGFR): A Technical Guide

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies used to characterize the binding affinity of inhibitors to the Epidermal Growth Factor Receptor (EGFR). While specific quantitative data for a compound designated "EGFR-IN-12" is not publicly available in the retrieved documents, this guide outlines the standard experimental protocols and data presentation formats applicable to the characterization of any novel EGFR inhibitor.

Quantitative Assessment of Binding Affinity

The binding affinity of an inhibitor to EGFR is a critical parameter in drug discovery, indicating the concentration of the compound required to achieve a certain level of target engagement and subsequent biological effect. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd).

Table 1: Quantitative Binding Affinity Data for an EGFR Inhibitor

| Parameter | Value (nM) | Assay Type | EGFR Mutant |

| IC50 | Data not available for this compound | Biochemical Kinase Assay | Wild-Type |

| IC50 | Data not available for this compound | Biochemical Kinase Assay | T790M/L858R |

| IC50 | Data not available for this compound | Cellular Phospho-EGFR Assay | A431 cells |

| Ki | Data not available for this compound | - | - |

| Kd | Data not available for this compound | - | - |

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration in biochemical assays.

Experimental Protocols for Determining EGFR Binding Affinity

A variety of in vitro and cell-based assays are employed to measure the potency of EGFR inhibitors. The choice of assay depends on the specific research question, from initial high-throughput screening to detailed mechanistic studies in a cellular context.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of an inhibitor to interfere with the enzymatic activity of purified EGFR protein. These assays are crucial for determining the intrinsic potency of a compound against the kinase domain.

Continuous-Read Kinase Assay:

This method monitors the kinase reaction in real-time.

-

Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The phosphorylation event is detected by a change in fluorescence.

-

Materials:

-

Purified recombinant EGFR enzyme (e.g., wild-type or mutant forms like T790M/L858R).

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox conjugated peptide).[1]

-

Adenosine triphosphate (ATP).

-

Kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[1]

-

Test inhibitor (e.g., this compound) serially diluted in DMSO.

-

-

Procedure:

-

Pre-incubate the EGFR enzyme with varying concentrations of the inhibitor in a 384-well microtiter plate for 30 minutes at 27°C.[1]

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[1]

-

Monitor the increase in fluorescence intensity over time using a plate reader (e.g., λex360/λem485).[1]

-

Calculate the initial reaction velocity from the linear phase of the progress curves.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

-

Luminescent Kinase Assay (e.g., ADP-Glo™):

This is an endpoint assay that measures the amount of ADP produced during the kinase reaction.

-

Principle: The amount of ADP generated is proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.[2]

-

Procedure:

-

Set up the kinase reaction with EGFR, substrate, ATP, and the inhibitor in a 384-well plate.

-

Incubate at room temperature to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[2]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2]

-

Measure the luminescence using a plate reader. The signal intensity is correlated with kinase activity.

-

Cellular Assays

Cellular assays are essential for evaluating the activity of an inhibitor in a more physiologically relevant environment, taking into account factors like cell permeability and off-target effects.

Phospho-EGFR Assay:

This assay measures the inhibition of EGFR autophosphorylation in cells.

-

Principle: Upon stimulation with a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues. An inhibitor will block this phosphorylation.

-

Cell Lines: A431 (human epidermoid carcinoma), H1975 (human NSCLC), HCC827 (human NSCLC adenocarcinoma) are commonly used.[1]

-

Procedure:

-

Culture cells to near confluence and then serum-starve them overnight to reduce basal EGFR activity.[1]

-

Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 1 hour).[1]

-

Stimulate the cells with EGF (e.g., 50 ng/ml) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.[1]

-

Lyse the cells and determine the levels of phosphorylated EGFR (p-EGFR) and total EGFR using methods like Western blotting or ELISA.

-

The IC50 is determined by plotting the reduction in p-EGFR signal against the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for a clear understanding of the inhibitor's mechanism of action and the methods used to characterize it.

EGFR Signaling Pathway

Binding of a ligand, such as EGF, to the extracellular domain of EGFR triggers a conformational change, leading to receptor dimerization and activation of the intracellular tyrosine kinase domain.[2][3] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.[2][4]

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow for IC50 Determination

The process of determining the IC50 of an EGFR inhibitor involves a series of systematic steps, from preparing the reagents to analyzing the final data.

Caption: Workflow for Biochemical IC50 Determination.

References

- 1. rsc.org [rsc.org]

- 2. promega.com.cn [promega.com.cn]

- 3. Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A novel proliferation synergy factor cocktail maintains proliferation and improves transfection efficiency in muscle cells and fibroblasts under low-serum conditions [frontiersin.org]

The Discovery and Development of EGFR Inhibitors: A Technical Guide

Disclaimer: Initial searches for the compound "EGFR-IN-12" did not yield specific public-domain information. This suggests that "this compound" may be a novel, proprietary, or otherwise non-publicly documented agent. Therefore, this guide will utilize Gefitinib (Iressa®) , a well-characterized and clinically significant Epidermal Growth Factor Receptor (EGFR) inhibitor, as a representative example to illustrate the principles and methodologies involved in the discovery and development of such targeted therapies. The experimental protocols and data presentation formats provided herein are directly applicable to the study of novel EGFR inhibitors like this compound.

Introduction to EGFR and Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2] This has established EGFR as a prime target for therapeutic intervention.

Gefitinib is an orally active, selective EGFR tyrosine kinase inhibitor (TKI).[3] It functions by competitively binding to the adenosine triphosphate (ATP) binding site within the intracellular kinase domain of EGFR, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling cascades.[4][5] This ultimately leads to the inhibition of tumor cell growth and induction of apoptosis.[4][6]

Synthesis of Gefitinib

The chemical synthesis of Gefitinib, an anilinoquinazoline derivative, has been approached through various routes. A common and efficient method involves a multi-step synthesis starting from commercially available precursors. One such reported synthesis achieved an overall yield of 81.1% without the need for column chromatography for purification of the final product.[7]

A generalized synthetic scheme is as follows:

-

Chlorination and Condensation: The synthesis often begins with a quinazolinone precursor which undergoes chlorination, followed by a condensation reaction with 3-chloro-4-fluoroaniline to form the core anilinoquinazoline structure.[7]

-

Side Chain Introduction: A crucial step is the introduction of the morpholino-propoxy side chain at the C-6 position of the quinazoline ring. This is typically achieved through O-alkylation of a hydroxyl group.[7] To improve selectivity and yield, a transient trimethylsilyl (TMS) protecting group can be employed to prevent N-alkylation.[7]

More detailed synthetic routes have been published, including a four-step synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline[8] and another novel approach beginning with methyl 3-hydroxy-4-methoxybenzoate.[9]

Mechanism of Action and Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR.[3] Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[2] These phosphorylated sites serve as docking stations for various adaptor proteins, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[10]

Gefitinib competitively blocks the ATP binding site on the EGFR kinase domain, preventing this autophosphorylation and effectively shutting down these downstream signals.[4][5]

Quantitative Data

The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). These values are determined through various in vitro assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (EGFR Kinase Activity) | 33 nM | In vitro EGFR activity assay. | [7] |

| IC50 (EGF-stimulated cell growth) | 54 nM | EGF-stimulated tumor cell growth assay. | [7] |

| IC50 (A431 cells) | 0.015 µM | MTT assay. | [10] |

| IC50 (PC9 cells - EGFR mutant) | 77.26 nM | Cell viability assay. | [11] |

| IC50 (HCC827 cells - EGFR mutant) | 13.06 nM | Cell viability assay. | [11] |

| IC50 (H3255 cells - EGFR mutant) | 0.003 µM | Cell viability assay. | [12] |

| IC50 (A549 cells - wild-type EGFR) | 15.11 ± 0.05 µM | Cell viability assay. | [13] |

| IC50 (NCI-H1299 cells - wild-type EGFR) | 14.23 ± 0.08 µM | Cell viability assay. | [13] |

Note: IC50 values can vary depending on the cell line, assay conditions, and specific mutations in the EGFR gene.

Experimental Protocols

The evaluation of a novel EGFR inhibitor involves a series of standardized in vitro and in vivo experiments.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.

Detailed Protocol:

-

Cell Plating: Seed cancer cells (e.g., A549, HCC827) in 96-well plates at a density of 1 x 104 to 1.5 x 104 cells per well in complete medium.[14] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor.[10] Include a vehicle control (e.g., DMSO). Incubate for 72 hours.[14]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[6][10]

-

Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals.[6] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Western Blot Analysis for EGFR Phosphorylation

This technique is used to assess the inhibitor's effect on the phosphorylation status of EGFR and its downstream targets.

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., BxPC-3, A431) to 70-80% confluency. Serum-starve the cells overnight.[2][15] Pre-treat with desired concentrations of Gefitinib (e.g., 0.1-10 µM) for 2 hours.[7] Stimulate with EGF (e.g., 100 ng/mL) for 5 minutes.[7]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-phospho-EGFR (Tyr1173), anti-total-EGFR, anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.[2][7]

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.[2] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[15]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Detailed Protocol:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., A431, H358R) into the flank of immunodeficient mice (e.g., nude mice).[9][16]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~150 mm3).[9]

-

Treatment: Randomize mice into control and treatment groups. Administer Gefitinib orally (e.g., 100 mg/kg, daily) or vehicle control.[9]

-

Monitoring: Measure tumor volume (e.g., with calipers) and mouse body weight regularly.[17]

-

Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.[16]

Mechanisms of Resistance

A critical aspect of TKI development is understanding and overcoming resistance. Acquired resistance to Gefitinib can emerge through several mechanisms:

-

Secondary Mutations: The most common mechanism is the T790M "gatekeeper" mutation in the EGFR kinase domain, which increases the affinity for ATP, reducing the binding of Gefitinib.[5][18]

-

Bypass Signaling: Activation of alternative signaling pathways, such as MET amplification, can bypass the need for EGFR signaling.

-

Downstream Mutations: Mutations in components of the downstream signaling pathways (e.g., PI3K) can render the cells independent of EGFR activation.

-

STAT3-mediated Akt Activation: Gefitinib can induce an association between EGFR and STAT3, leading to Akt activation and reduced drug efficacy.[17]

Conclusion

The development of EGFR inhibitors like Gefitinib represents a landmark in targeted cancer therapy. A thorough understanding of the synthesis, mechanism of action, and potential resistance pathways is crucial for the discovery and development of next-generation inhibitors. The experimental protocols outlined in this guide provide a foundational framework for the preclinical evaluation of novel EGFR-targeting compounds. While the specific agent "this compound" remains uncharacterized in the public domain, the methodologies described here are the standard by which such a compound would be rigorously assessed by the scientific and drug development community.

References

- 1. Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Gefitinib | Cell Signaling Technology [cellsignal.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Monitoring response to gefitinib in nude mouse tumor xenografts by 18 F-FDG microPET-CT: correlation between 18 F-FDG uptake and pathological response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]

- 15. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com.cn [promega.com.cn]

- 17. mdpi.com [mdpi.com]

- 18. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

EGFR-IN-12: A Comprehensive Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the target specificity and selectivity profile of EGFR-IN-12, a potent, ATP-competitive, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document consolidates key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug discovery.

Core Target Profile and Potency

This compound is a 4,6-disubstituted pyrimidine that demonstrates high potency against wild-type EGFR and specific mutant forms of the receptor.[1][2][3][4] Its irreversible mechanism of action involves covalent binding, which contributes to its durable inhibitory effects.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Notes |

| EGFR (Wild-Type) | 21 | Biochemical Kinase Assay | Demonstrates potent inhibition of the wild-type receptor.[2][3][4] |

| EGFR (L858R Mutant) | 63 | Biochemical Kinase Assay | Effective against this common activating mutation found in non-small cell lung cancer (NSCLC).[2][3][4] |

| EGFR (L861Q Mutant) | 4 | Biochemical Kinase Assay | Shows strong potency against this less common activating mutation.[2][3][4] |

| HER4 (ErbB4) | 7640 | Biochemical Kinase Assay | Exhibits significant selectivity for EGFR over other members of the ErbB family, such as HER4.[1][2][3][4] |

Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity profile, which indicates its potential for off-target effects. This compound has been profiled against a panel of 55 other kinases and has demonstrated strong selectivity for EGFR.[1][2][5] While the comprehensive dataset for the full kinase panel is not publicly available, the high IC50 value against the closely related HER4 kinase underscores its specificity.

Cellular Activity

This compound effectively inhibits EGFR signaling in cellular contexts, leading to the suppression of downstream pathways such as the AKT pathway, induction of apoptosis, and inhibition of cancer cell proliferation.[2][6]

Table 2: Cellular Activity of this compound

| Cell Line | IC50 (µM) | Assay Type | Cancer Type | Notes |

| HT29 | 1.96 | Cell Proliferation Assay | Colon Carcinoma | Demonstrates anti-proliferative effects in a colon cancer cell line.[6] |

| SW480 | 1.04 | Cell Proliferation Assay | Colon Carcinoma | Shows potent inhibition of proliferation in another colon cancer cell line.[6] |

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby preventing these downstream signaling events.

References

- 1. Comprehensive mutational scanning of EGFR reveals TKI sensitivities of extracellular domain mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel multi-target inhibitor harboring selectivity of inhibiting EGFR T790M sparing wild-type EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR mediates responses to small molecule drugs targeting oncogenic fusion kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive Kinase Activity Profiling Revealed the Kinase Activity Patterns Associated with the Effects of EGFR Tyrosine Kinase Inhibitor Therapy in Advanced Non-Small-Cell Lung Cancer Patients with Sensitizing EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cellular Uptake and Distribution of Sacituzumab Tirumotecan

An in-depth analysis of scientific literature reveals no direct references to a compound specifically named "EGFR-IN-12." However, the search for information related to epidermal growth factor receptor (EGFR) and cellular uptake has highlighted a relevant and novel therapeutic agent: sacituzumab tirumotecan. This antibody-drug conjugate targeting TROP2 has demonstrated enhanced internalization and uptake in cancer cells with EGFR mutations.[1]

Given the overlap with the core requirements of the user's request, this technical guide will focus on the cellular uptake and distribution of sacituzumab tirumotecan, particularly in the context of EGFR-mutated non-small cell lung cancer (NSCLC). This guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of targeted cancer therapies.

Sacituzumab tirumotecan is an antibody-drug conjugate (ADC) that consists of an antibody targeting TROP2, a transmembrane glycoprotein highly expressed in various cancers, linked to a topoisomerase I inhibitor payload.[1] Preclinical studies have provided a rationale for its investigation in EGFR-mutated cancers by showing that these mutations enhance the internalization and uptake of the ADC.[1]

Quantitative Data on Cellular Uptake

While specific quantitative data on the cellular uptake of sacituzumab tirumotecan from publicly available, peer-reviewed literature is limited, the clinical trial data from the OptiTROP-Lung04 study provides indirect evidence of its effective cellular uptake and subsequent payload delivery in patients.

| Parameter | Sacituzumab Tirumotecan | Platinum-based Chemotherapy | Reference |

| Median Progression-Free Survival | 8.3 months | 4.3 months | [1] |

| Overall Response Rate | 60% | Not specified | [1] |

| Median Overall Survival | Not reached | 17.4 months | [1] |

These clinical outcomes strongly suggest efficient cellular uptake and payload delivery in the targeted cancer cells, leading to significant therapeutic benefit.

Experimental Protocols

The following are generalized experimental protocols that would be used to assess the cellular uptake and distribution of an antibody-drug conjugate like sacituzumab tirumotecan.

In Vitro Cellular Uptake Assay

-

Cell Culture: EGFR-mutated and wild-type NSCLC cell lines are cultured in appropriate media to 80% confluency in 24-well plates.

-

ADC Treatment: Cells are treated with varying concentrations of fluorescently labeled sacituzumab tirumotecan for different time points (e.g., 1, 4, 8, 24 hours).

-

Cell Lysis: After treatment, cells are washed with PBS to remove unbound ADC and then lysed using a suitable lysis buffer.

-

Quantification: The fluorescence intensity of the cell lysate is measured using a plate reader. A standard curve is used to determine the concentration of the internalized ADC.

-

Data Analysis: The uptake is typically expressed as the amount of internalized ADC per milligram of total cell protein.

Immunofluorescence Microscopy for Subcellular Localization

-

Cell Seeding: Cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.

-

ADC Treatment: Cells are treated with fluorescently labeled sacituzumab tirumotecan for a specific time point.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining: Subcellular compartments (e.g., lysosomes, nucleus) are stained with specific fluorescent markers.

-

Imaging: The coverslips are mounted on microscope slides and imaged using a confocal microscope to visualize the subcellular distribution of the ADC.

Visualizations

Signaling Pathway and Uptake Mechanism

Caption: Proposed mechanism of enhanced sacituzumab tirumotecan uptake in EGFR-mutated cells.

Experimental Workflow for Cellular Uptake Assay

Caption: Experimental workflow for an in vitro cellular uptake assay.

References

Methodological & Application

Application Notes and Protocols for EGFR-IN-12 in In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating essential cellular processes, including proliferation, growth, survival, and differentiation.[1][2] Upon binding to ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain.[3] This phosphorylation event creates docking sites for various adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][4] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention.[1][5] EGFR inhibitors are small molecules designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling and impeding cancer cell proliferation.[1] This document provides detailed protocols for utilizing EGFR-IN-12, a representative EGFR inhibitor, in common in vitro cell culture assays to assess its efficacy.

Mechanism of Action

This compound, referred to as EGFR-IN-1 hydrochloride in several sources, is a potent and cell-permeable inhibitor of EGFR kinase activity.[3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the EGFR kinase domain. This action blocks the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling pathways that drive cell proliferation and survival.[1][3] By preventing this initial activation step, this compound effectively abrogates the cellular responses triggered by EGFR ligands.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for EGFR inhibitors can vary depending on the cell line, assay type, and specific experimental conditions.[1] The following tables provide representative data for well-characterized EGFR inhibitors, illustrating the expected outcomes of the described protocols.

Table 1: Representative IC50 Values of EGFR Inhibitors in Various Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | Inhibitor | IC50 (nM) | Assay Type |

|---|---|---|---|---|---|

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Gefitinib-like | 13 | Cell Viability |

| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Gefitinib-like | > 5000 (Resistant) | Cell Viability |

| A431 | Epidermoid Carcinoma | Overexpression | Gefitinib-like | 2972 | Cell Viability |

| MCF-7 | Breast Cancer | Low Expression | Gefitinib-like | > 10000 | Cell Viability |

Note: The values presented are representative examples based on published data for similar EGFR inhibitors and should be determined experimentally for this compound and the specific conditions used.[6]

Experimental Protocols & Workflows

Protocol 1: Cell Proliferation Assay for IC50 Determination

This protocol utilizes a standard colorimetric method, such as the MTT or MTS assay, to measure cell viability and determine the IC50 value of this compound.[6]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines (e.g., A549, PC-9, A431)[6]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[6]

-

Sterile 96-well plates[6]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[6][7]

-

Microplate reader[6]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.[6]

-

Compound Dilution: Prepare a serial dilution of this compound in the complete medium. It is recommended to perform a 1:3 or 1:5 serial dilution to generate a dose-response curve. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.

-

Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

-

Viability Measurement: Add the MTT or MTS reagent to each well as per the manufacturer's instructions and incubate for 1-4 hours.[6]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[6]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) analysis to calculate the IC50 value.[6]

Caption: General workflow for cell viability assays with an EGFR inhibitor.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol is designed to verify the mechanism of action of this compound by detecting changes in the phosphorylation status of EGFR and its downstream targets, such as AKT and ERK.[3][6]

Materials:

-

This compound

-

Cell culture plates (6-well)

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors[3]

-

BCA Protein Assay Kit[3]

-

Primary antibodies: anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)[8]

-

HRP-conjugated secondary antibodies[6]

-

PVDF membrane[3]

-

ECL substrate for chemiluminescence detection[3]

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[3]

-

Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[3]

-

Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.[3]

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5 minutes.[3]

-

SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[3]

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.[3]

-

Wash the membrane three times with TBST.[3]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Wash the membrane three times with TBST.[3]

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6] Analyze band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.

Caption: Workflow for Western blot analysis of EGFR phosphorylation.

Protocol 3: In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase. A luminescence-based assay, such as ADP-Glo™, is a common method.[10]

Materials:

-

This compound

-

Recombinant human EGFR enzyme[10]

-

Kinase reaction buffer[10]

-

Substrate (e.g., poly(Glu, Tyr) peptide)[11]

-

ATP[10]

-

ADP-Glo™ Kinase Assay kit (or similar)[10]

-

96-well or 384-well assay plates[10]

-

Luminometer[10]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer. Prepare 2X solutions of the EGFR enzyme and the substrate/ATP mixture.[10]

-

Assay Plate Setup: Add the this compound dilutions to the appropriate wells of the assay plate.[10]

-

Enzyme Addition: Add the 2X EGFR enzyme solution to all wells except the negative controls.[10]

-

Kinase Reaction Initiation: Start the reaction by adding the 2X substrate/ATP mixture to all wells. The final volume is typically 50 µL. Mix and incubate at 30°C for 60 minutes.[10]

-

Reaction Termination: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's protocol.[10]

-

Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP, which generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the background luminescence (negative control) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]

EGFR Signaling Pathway

The binding of a ligand (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation, which activates multiple downstream signaling pathways critical for cell function. EGFR inhibitors like this compound block the ATP-binding site of the kinase domain, preventing this activation cascade.[1]

Caption: EGFR signaling and the inhibitory action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

Application Notes and Protocols for EGFR-IN-12 in Preclinical Animal Studies

Disclaimer: The following application notes and protocols for "EGFR-IN-12" are provided for illustrative purposes. As of the current date, there is no publicly available preclinical data for a specific molecule designated "this compound." The information presented herein is synthesized from established methodologies for the preclinical evaluation of novel epidermal growth factor receptor (EGFR) inhibitors and should be adapted based on the specific physicochemical and pharmacological properties of the actual compound being investigated.

Introduction

Epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various cancers, making it a prominent target for therapeutic intervention.[][3][4] this compound is a novel, potent, and selective inhibitor of EGFR. These application notes provide a comprehensive overview of suggested protocols for the in vivo evaluation of this compound in preclinical animal models, including recommended dosage, administration routes, and experimental workflows.

Mechanism of Action and Signaling Pathway

EGFR activation, typically initiated by the binding of ligands such as epidermal growth factor (EGF), leads to receptor dimerization and autophosphorylation of tyrosine residues within its intracellular domain.[5] This phosphorylation creates docking sites for various adaptor proteins, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[5][6][7] These pathways are central to promoting cell proliferation, survival, and angiogenesis.[][5] this compound is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signaling events and inhibiting tumor growth.

Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.

Recommended Dosage for Animal Studies

The following table summarizes hypothetical dosage and administration details for this compound in common preclinical models. These values are illustrative and should be optimized based on preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies.

| Animal Model | Route of Administration | Vehicle | Dosage Range (mg/kg/day) | Dosing Frequency |

| Mouse | Oral (gavage) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 10 - 50 | Once daily |

| Mouse | Intraperitoneal (IP) | 5% DMSO, 95% Saline | 5 - 25 | Once daily |

| Rat | Oral (gavage) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5 - 30 | Once daily |

| Rat | Intravenous (IV) | 10% Solutol HS 15 in Saline | 1 - 10 | Once daily |

Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical efficacy study of this compound in an immunodeficient mouse model bearing human tumor xenografts.

1. Cell Culture and Tumor Implantation

-

Culture a human cancer cell line with known EGFR activation (e.g., NCI-H1975, A431) under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of 6-8 week old female athymic nude mice.

2. Tumor Growth and Animal Randomization

-

Monitor tumor growth using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).

3. Drug Preparation and Administration

-

Prepare the vehicle control and this compound formulations immediately prior to administration.

-

For oral administration, deliver the formulation using a gavage needle.

-

For intraperitoneal injection, use a 27-gauge needle.

-

Administer the respective treatments to each group once daily for the duration of the study (typically 14-21 days).

4. Monitoring and Data Collection

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement, immunohistochemistry).

5. Data Analysis

-

Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

-

Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the anti-tumor effects.

-

Generate tumor growth curves and body weight change graphs.

Figure 2: Experimental workflow for an in vivo efficacy study of this compound.

Conclusion

These application notes provide a foundational framework for the preclinical in vivo evaluation of the novel EGFR inhibitor, this compound. The provided dosage table and experimental protocol are intended as starting points and should be rigorously optimized based on the specific characteristics of the molecule and the research questions being addressed. Careful consideration of animal welfare, appropriate statistical analysis, and robust pharmacodynamic readouts will be critical for the successful preclinical development of this compound.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Nano-Gefitinib on Solid Ehrlich Carcinoma via Targeting EGFR, RIPK2 Pathways, and Macrophage Reprogramming [mdpi.com]

- 4. Preliminary Evidence on the Diagnostic and Molecular Role of Circulating Soluble EGFR in Non-Small Cell Lung Cancer [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immunofluorescence Staining for EGFR Localization After EGFR-IN-12 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the effects of a novel compound, EGFR-IN-12, on the subcellular localization of the Epidermal Growth Factor Receptor (EGFR) using immunofluorescence microscopy. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific cell line and experimental conditions.

Introduction to EGFR and its Localization

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately lead to various cellular responses.[3][4][]

The subcellular localization of EGFR is tightly regulated and is critical for its signaling functions. In its inactive state, EGFR is predominantly found on the plasma membrane. Ligand binding induces receptor-mediated endocytosis, leading to the internalization of EGFR into endosomes. From early endosomes, EGFR can be either recycled back to the plasma membrane or targeted for degradation in lysosomes. Dysregulation of EGFR trafficking is often associated with cancer, where altered localization can lead to sustained signaling and tumor progression. Some studies have shown that in certain cellular contexts, activated EGFR can translocate to the nucleus and function as a transcriptional regulator.[2]

This compound: A Hypothetical EGFR Inhibitor

For the context of these application notes, This compound is a hypothetical small molecule inhibitor designed to target EGFR. Its precise mechanism of action is under investigation, but it is postulated to interfere with EGFR activity and trafficking. Immunofluorescence staining is a powerful technique to visualize the subcellular localization of EGFR and to elucidate the effects of this compound on its distribution within the cell.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data obtained from immunofluorescence imaging analysis. This data can be used to compare the effects of this compound treatment with control conditions.

| Treatment Group | Mean Plasma Membrane EGFR Intensity (a.u.) | Mean Cytoplasmic EGFR Intensity (a.u.) | Mean Nuclear EGFR Intensity (a.u.) | Percentage of Cells with Internalized EGFR |

| Vehicle Control (DMSO) | ||||

| EGF Stimulation (100 ng/mL) | ||||

| This compound (1 µM) | ||||

| This compound (1 µM) + EGF (100 ng/mL) |

a.u. = arbitrary units

Experimental Protocols

I. Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A431, HeLa, or another appropriate cell line) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.

-

Starvation: Prior to treatment, starve the cells in serum-free medium for 12-24 hours to reduce basal EGFR activation.

-

Treatment:

-

Treat the cells with this compound at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO).

-

For experiments investigating the effect of this compound on ligand-induced internalization, pre-treat cells with this compound for a specified time before stimulating with EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

II. Immunofluorescence Staining Protocol for EGFR

This protocol is a general guideline and may need optimization for specific antibodies and cell types.[6][7]

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Tween-20

-

Primary Antibody: Anti-EGFR antibody (validated for immunofluorescence)

-

Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 568, or 647)

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

Procedure:

-

Fixation:

-

After treatment, gently wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.[6]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular EGFR staining):

-

Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[7]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[6]

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-EGFR antibody in Blocking Buffer according to the manufacturer's recommendations.

-

Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.[6]

-

-

Washing:

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.[7]

-

-

Washing:

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

-

-

Counterstaining:

-

Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Seal the edges of the coverslips with nail polish and allow to dry.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope.

-

Capture images using appropriate filter sets for the chosen fluorophores.

-

Visualizations

EGFR Signaling Pathway

Caption: Overview of the major EGFR signaling pathways.

Experimental Workflow for Immunofluorescence

Caption: Step-by-step workflow for EGFR immunofluorescence staining.

Logical Relationship of EGFR Trafficking

Caption: Key steps in the endocytic trafficking of EGFR.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]

- 3. ClinPGx [clinpgx.org]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 7. ptglab.com [ptglab.com]

Application of EGFR-IN-1 Hydrochloride in Lung Cancer Research: Application Notes and Protocols

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "EGFR-IN-12" did not yield specific results for a compound with that designation. The following application notes and protocols are based on the readily available information for EGFR-IN-1 hydrochloride (CAS 879127-07-8) , a potent and selective EGFR inhibitor, which is likely the compound of interest or a close analogue.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[2] EGFR-IN-1 hydrochloride is a cell-permeable, ATP-competitive inhibitor of EGFR kinase activity, making it a valuable tool for studying EGFR-dependent signaling and for the preclinical evaluation of potential anticancer therapeutics.[1]

These application notes provide detailed protocols for the use of EGFR-IN-1 hydrochloride in lung cancer research, focusing on in vitro cell-based assays and providing a framework for in vivo studies.

Data Presentation

The efficacy of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for EGFR inhibitors in commonly used lung cancer cell lines. It is important to note that these values should be determined experimentally for EGFR-IN-1 hydrochloride under specific laboratory conditions.[3]

| Cell Line | Cancer Type | EGFR Mutation Status | Representative IC50 (nM) for similar EGFR inhibitors |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13 |

| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | > 5000 (Resistant) |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | > 10000 |

| A431 | Epidermoid Carcinoma | Overexpression | 2972 |

Note: The values presented are representative examples based on published data for similar EGFR inhibitors and should be determined experimentally for the specific compound and conditions used.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language.

Caption: EGFR Signaling Pathway and Inhibition by EGFR-IN-1 Hydrochloride.

Caption: Experimental Workflow for p-EGFR Western Blotting.

Caption: General experimental workflow for cell viability assays with an EGFR inhibitor.

Experimental Protocols

Protocol 1: Western Blot Analysis of EGFR Phosphorylation

This protocol details the steps to assess the inhibitory effect of EGFR-IN-1 hydrochloride on EGFR autophosphorylation in lung cancer cells.[1]

Materials:

-

Lung cancer cell lines (e.g., PC-9, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

EGFR-IN-1 hydrochloride

-

Human Epidermal Growth Factor (EGF)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Precast polyacrylamide gels (e.g., 4-20%)

-

PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-EGFR (Tyr1068), rabbit anti-EGFR, mouse anti-β-actin

-

HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Culture and Treatment:

-

Seed lung cancer cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR phosphorylation.

-

Treat cells with varying concentrations of EGFR-IN-1 hydrochloride (e.g., 0.1x, 1x, and 10x the predetermined IC50) for a specified duration (e.g., 2-6 hours). Include a vehicle-only control (e.g., DMSO).

-

To induce robust EGFR phosphorylation, stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes prior to harvesting.[1]

-

-

Cell Lysis:

-

Place the culture plates on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentration of all samples with RIPA buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[1]

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of total protein per lane into a polyacrylamide gel.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane according to the manufacturer's instructions for your transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the change in phosphorylated EGFR relative to total EGFR and the loading control (β-actin).

-

Protocol 2: Cell Viability Assay (MTT/MTS) for IC50 Determination

This protocol describes how to measure the cytotoxic effects of EGFR-IN-1 hydrochloride and determine its IC50 value using a colorimetric assay.[4]

Materials:

-

Lung cancer cell lines

-

Complete culture medium

-

EGFR-IN-1 hydrochloride stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-